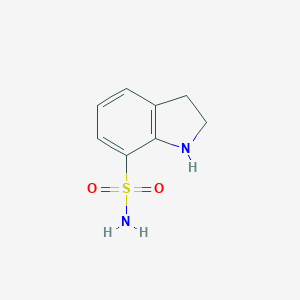

Indoline-7-sulfonamide

概要

説明

準備方法

合成経路と反応条件

2-アセチルアミノ-2-デオキシ-β-D-アロピラノースの合成は、通常、D-アロサミンをアセチル化することにより行われる。 このプロセスは、ピリジンなどの塩基の存在下で無水酢酸を使用して行うことができる 。反応条件は一般的に、副反応を防ぎ、高収率を確保するために、反応混合物を低温に維持することを含む。

工業生産方法

2-アセチルアミノ-2-デオキシ-β-D-アロピラノースの工業生産は、同様の合成経路に従うが、より大規模に行われる。このプロセスには、大きな反応器を使用し、反応パラメータを正確に制御して、一貫した製品品質を実現することが含まれる。 化合物の精製は、通常、結晶化またはクロマトグラフィー技術を使用して行われる .

化学反応の分析

反応の種類

2-アセチルアミノ-2-デオキシ-β-D-アロピラノースは、次のような様々な化学反応を起こす。

酸化: この化合物は、対応するカルボン酸を生成するために酸化することができる。

還元: 還元反応は、アシル基をアミンに変換することができる。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) がある。

還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用される。

主要な生成物

これらの反応から生成される主要な生成物には、カルボン酸、アミン、および元の化合物の様々な置換誘導体がある .

科学研究への応用

2-アセチルアミノ-2-デオキシ-β-D-アロピラノースは、科学研究において幅広い用途がある。

科学的研究の応用

Carbonic Anhydrase Inhibition

Indoline-7-sulfonamide has been identified as a potent inhibitor of specific carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression and metastasis. Research indicates that indoline derivatives exhibit selective inhibition profiles, making them valuable in developing anticancer therapies.

- Mechanism of Action : The inhibitory action is attributed to the compound's ability to bind to the active site of the enzyme, disrupting its catalytic function. This interaction is often characterized by hydrogen bonding with key amino acid residues within the enzyme's active site.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound through its effects on tumor-associated CAs:

- Case Study : A study demonstrated that indoline-5-sulfonamide analogs exhibited significant antiproliferative activity against MCF7 breast cancer cells under hypoxic conditions, with an IC50 value of 12.9 µM . This suggests that modifications to the indoline structure can enhance its efficacy against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in the sulfonamide group and the indoline core can significantly influence the compound's inhibitory potency against different CA isoforms.

| Compound | CA Isoform | K_i (nM) | Selectivity |

|---|---|---|---|

| Indoline-5-sulfonamide 4f | CA IX | 12.9 | High |

| Indoline-5-sulfonamide 4e | CA XII | 41.3 | Moderate |

| Indoline-5-sulfonamide 4a | CA I | 132.8 | Low |

This table illustrates how different substitutions on the indoline scaffold can lead to varying degrees of selectivity and potency against targeted carbonic anhydrases.

Antiglaucoma Agents

Indoline-based compounds have been explored for their potential as antiglaucoma agents due to their ability to reduce intraocular pressure by inhibiting carbonic anhydrases involved in aqueous humor production.

Anticonvulsant Activity

There is emerging evidence suggesting that indoline derivatives may also possess anticonvulsant properties, expanding their therapeutic repertoire beyond oncology .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding modes of this compound with carbonic anhydrases:

- Findings : Docking simulations reveal that the sulfonamide moiety effectively interacts with the zinc ion in the enzyme's active site, facilitating strong binding affinities . These insights are critical for rational drug design, allowing researchers to predict how structural modifications could enhance efficacy.

作用機序

2-アセチルアミノ-2-デオキシ-β-D-アロピラノースの作用機序は、特定の酵素やタンパク質との相互作用を伴う。 これは、キチン分解に関与するキチトリオシダーゼやキチナーゼなどの酵素を標的とすることが知られている 。 この化合物は、これらの酵素の活性部位に結合し、その活性を阻害し、それらが調節する代謝経路に影響を与える .

類似化合物の比較

類似化合物

2-アセチルアミノ-2-デオキシ-β-D-ガラクトピラノース: 構造は類似しているが、糖部分の配置が異なる.

N-アセチル-D-グルコサミン: 異なる糖骨格を持つ別のアシルアミノ糖.

独自性

2-アセチルアミノ-2-デオキシ-β-D-アロピラノースは、その特定の糖配置と特定の酵素と相互作用する能力により、独特である。 これは、炭水化物代謝を研究し、酵素阻害剤を開発するための貴重な化合物である .

類似化合物との比較

Similar Compounds

2-acetylamino-2-deoxy-b-D-galactopyranose: Similar in structure but differs in the configuration of the sugar moiety.

N-acetyl-D-glucosamine: Another acylaminosugar with a different sugar backbone.

Uniqueness

2-acetylamino-2-deoxy-b-D-allopyranose is unique due to its specific sugar configuration and its ability to interact with certain enzymes. This makes it a valuable compound for studying carbohydrate metabolism and developing enzyme inhibitors .

生物活性

Indoline-7-sulfonamide is a compound that has garnered attention for its biological activity, particularly in the fields of oncology and infectious disease. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by various research findings and case studies.

Anticancer Properties

This compound derivatives have shown promising results in inhibiting cancer cell proliferation. In a study involving a library of indole-sulfonamide derivatives, several compounds exhibited significant cytotoxic activity against various cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. Notably, compound 30 (a derivative with a 4-trifluoromethyl substituent) demonstrated an IC50 value of 7.37 µM against HepG2 cells, outperforming the reference drug etoposide by 4.6-fold .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 30 | HepG2 | 7.37 | Most potent compared to etoposide |

| 27 | A549 | 8.74 | Active with various substituents |

| 36 | MOLT-3 | <10 | Consistent cytotoxicity across series |

The mechanism by which this compound exerts its effects is likely multifaceted. It has been suggested that these compounds may inhibit specific enzymes involved in tumor progression, such as carbonic anhydrases (CA IX and CA XII), which are often overexpressed in hypoxic tumor environments. For instance, indoline-5-sulfonamides have been reported to suppress CA IX expression under hypoxic conditions, thereby inhibiting tumor growth .

Antimalarial Activity

In addition to anticancer properties, indoline derivatives have also been evaluated for their antimalarial effects. Certain hydroxyl-containing bisindoles were found to exhibit significant antimalarial activity, suggesting a potential dual therapeutic application for these compounds .

Study on Indole-Sulfonamide Derivatives

A comprehensive study investigated the cytotoxic activities of 44 indole-sulfonamide derivatives against four cancer cell lines. The findings indicated that most compounds were particularly effective against the MOLT-3 cell line. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of structurally modified compounds, establishing a robust framework for future drug design .

Hypoxic Selectivity and Chemoresistance

Research has highlighted the ability of certain indoline derivatives to reverse chemoresistance in cancer cells. For example, indoline-5-sulfonamide 4f was shown to enhance sensitivity to doxorubicin in K562/4 cells that overexpress P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer therapy . This suggests that indoline derivatives could be valuable in combination therapies aimed at overcoming resistance.

特性

IUPAC Name |

2,3-dihydro-1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIZWSHMLSVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292539 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111048-65-8 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111048-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-7-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。